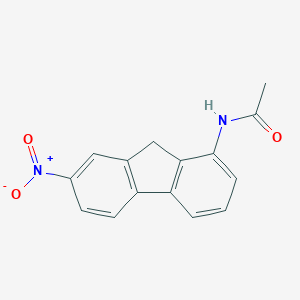

Acetamide, N-(7-nitrofluoren-1-YL)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetamide, N-(7-nitrofluoren-1-YL)- is a fluorescent probe that has been widely used in scientific research for various applications. It is a derivative of 7-nitrofluorene, which is a highly fluorescent compound. The addition of an acetamide group to the nitrogen atom of the 7-nitrofluorene molecule results in the formation of Acetamide, N-(7-nitrofluoren-1-YL)-. This compound is known for its ability to selectively bind to certain biological molecules and can be used to detect and visualize them in living cells.

Mécanisme D'action

Acetamide, N-(7-nitrofluoren-1-YL)- works by selectively binding to certain biological molecules, such as proteins, nucleic acids, and lipids, and undergoing a conformational change that results in the emission of fluorescent light. This fluorescence can be detected and visualized using specialized microscopy techniques, allowing researchers to study the behavior and function of these molecules in real-time.

Biochemical and Physiological Effects:

Acetamide, N-(7-nitrofluoren-1-YL)- does not have any known biochemical or physiological effects on living cells. It is a non-toxic compound that has been extensively used in scientific research without any adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of Acetamide, N-(7-nitrofluoren-1-YL)- is its ability to selectively bind to certain biological molecules and emit fluorescent light, allowing researchers to study their behavior and function in real-time. It is also a non-toxic compound that can be used in living cells without any adverse effects. However, the main limitation of this compound is its specificity, as it can only bind to certain biological molecules and may not be suitable for studying others.

Orientations Futures

There are many potential future directions for the use of Acetamide, N-(7-nitrofluoren-1-YL)- in scientific research. One possible direction is the development of new fluorescent probes based on this compound that can selectively bind to other biological molecules. Another direction is the use of this compound in the development of new diagnostic tools for detecting and visualizing certain diseases, such as cancer. Finally, this compound could also be used in the development of new drugs that selectively target certain biological molecules, providing a more targeted and effective approach to treating diseases.

Méthodes De Synthèse

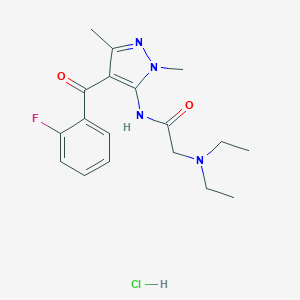

The synthesis of Acetamide, N-(7-nitrofluoren-1-YL)- involves the reaction of 7-nitrofluorene with acetic anhydride under acidic conditions. The reaction results in the formation of the intermediate compound, 7-nitrofluorene acetate, which is then treated with ammonia to yield Acetamide, N-(7-nitrofluoren-1-YL)-.

Applications De Recherche Scientifique

Acetamide, N-(7-nitrofluoren-1-YL)- has been extensively used in scientific research as a fluorescent probe for various applications. It has been used to detect and visualize certain biological molecules, such as proteins, nucleic acids, and lipids, in living cells. It has also been used to study the dynamics of these molecules in real-time, providing valuable insights into their behavior and function.

Propriétés

IUPAC Name |

N-(7-nitro-9H-fluoren-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-9(18)16-15-4-2-3-13-12-6-5-11(17(19)20)7-10(12)8-14(13)15/h2-7H,8H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLIJDYWCOAPQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CC3=C2C=CC(=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148411 |

Source

|

| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(7-nitrofluoren-1-YL)- | |

CAS RN |

108100-29-4 |

Source

|

| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108100294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)